5-Methyl-1,3-benzodioxole

Description

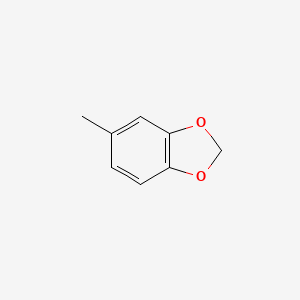

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6-2-3-7-8(4-6)10-5-9-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPODDMCSOYWNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90221641 | |

| Record name | 1,3-Benzodioxole, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90221641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7145-99-5 | |

| Record name | 5-Methyl-1,3-benzodioxole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7145-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzodioxole, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007145995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7145-99-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzodioxole, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90221641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1,3-benzodioxole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Methyl-1,3-benzodioxole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27N5CS5GH7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Methyl-1,3-benzodioxole: A Comprehensive Technical Guide

CAS Number: 7145-99-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Methyl-1,3-benzodioxole, a significant chemical intermediate in various synthetic applications, particularly within the pharmaceutical and fine chemical industries. This document consolidates its chemical and physical properties, spectroscopic data, synthesis protocols, key applications, and safety information.

Core Properties of 5-Methyl-1,3-benzodioxole

5-Methyl-1,3-benzodioxole, also known as 3,4-(Methylenedioxy)toluene, is an aromatic organic compound. Its structure, featuring a benzodioxole ring with a methyl substituent, makes it a valuable building block in the synthesis of more complex molecules.[1]

Physical and Chemical Data

The key physical and chemical properties of 5-Methyl-1,3-benzodioxole are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈O₂ | [1][2][3] |

| Molecular Weight | 136.15 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 193-200 °C | [1][3][4] |

| Density | 1.135 - 1.2 g/cm³ at 25 °C | [1][4] |

| Refractive Index (n20/D) | 1.532 | [4] |

| Flash Point | 76.1 °C | [3] |

| Assay | ≥98.0% | [1][5] |

| InChI Key | GHPODDMCSOYWNE-UHFFFAOYSA-N | [2] |

| SMILES | Cc1ccc2c(c1)OCO2 | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 5-Methyl-1,3-benzodioxole. Mass spectrometry data (GC-MS) is available for this compound and its derivatives, which is essential for confirming its molecular weight and fragmentation pattern during synthesis and analysis.

Synthesis and Reactivity

5-Methyl-1,3-benzodioxole is typically synthesized from 4-methylcatechol. It serves as a versatile intermediate for further chemical modifications, such as formylation, to produce valuable derivatives.

Synthesis of 5-Methyl-1,3-benzodioxole

A common synthetic route involves the reaction of 4-methylcatechol with a methyleneating agent like dichloromethane in the presence of a base.

Experimental Protocol: Synthesis of 5-Methyl-1,3-benzodioxole

This protocol is based on analogous procedures for the synthesis of similar benzodioxole derivatives.

-

Materials:

-

4-Methylcatechol

-

Dichloromethane (CH₂Cl₂)

-

Cesium Carbonate (Cs₂CO₃) or another suitable base

-

Dimethyl sulfoxide (DMSO) or another suitable polar aprotic solvent

-

Water (deionized)

-

Ethyl acetate or other suitable extraction solvent

-

Magnesium sulfate (anhydrous)

-

-

Procedure:

-

To a solution of 4-methylcatechol in DMSO, add cesium carbonate.

-

Stir the mixture at room temperature to ensure homogeneity.

-

Slowly add dichloromethane to the reaction mixture.

-

Heat the reaction mixture and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 5-Methyl-1,3-benzodioxole.

-

Formylation to 6-Methyl-1,3-benzodioxole-5-carbaldehyde

The electron-rich nature of the aromatic ring in 5-Methyl-1,3-benzodioxole makes it susceptible to electrophilic aromatic substitution, such as formylation. A common method for this transformation is the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Formylation

This is a generalized protocol for the formylation of an electron-rich aromatic compound.

-

Materials:

-

5-Methyl-1,3-benzodioxole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium acetate

-

Diethyl ether or other suitable extraction solvent

-

Water (deionized)

-

Brine

-

-

Procedure:

-

To a solution of 5-Methyl-1,3-benzodioxole in DMF, cool the mixture in an ice bath.

-

Slowly add phosphorus oxychloride to the cooled solution while stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, carefully pour the reaction mixture into a beaker of ice containing a solution of sodium acetate in water.

-

Stir the resulting mixture for a short period.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the residue by column chromatography to yield 6-Methyl-1,3-benzodioxole-5-carbaldehyde.

-

Applications in Drug Development and Chemical Synthesis

The primary application of 5-Methyl-1,3-benzodioxole is as a key intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[5]

-

Pharmaceutical Synthesis : It is a crucial building block in the multi-step synthesis of various pharmaceutical compounds.[1][5] A notable example is its use as an intermediate in the production of Sitaxentan sodium, an endothelin receptor antagonist.[5]

-

Chemical Research and Development : Researchers utilize this compound to explore novel chemical reactions and to develop new compounds with potential applications across different industries.[5]

-

Fine Chemical Manufacturing : It is a key component in the production of specialized chemicals that require high purity.[1][5]

References

- 1. Duff reaction - Wikipedia [en.wikipedia.org]

- 2. US20110137050A1 - Process for the Preparation of 4,7-Dimethoxy-5-Methyl-1,3-Benzodioxole and Derivatives Thereof - Google Patents [patents.google.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. mdpi.com [mdpi.com]

- 5. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to 5-Methyl-1,3-benzodioxole for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and metabolic pathways of 5-Methyl-1,3-benzodioxole. The information is intended for researchers, scientists, and professionals involved in drug development and other chemical industries where this compound is utilized.

Core Physical and Chemical Properties

5-Methyl-1,3-benzodioxole, also known as 3,4-methylenedioxytoluene, is a colorless to pale yellow liquid.[1][2] It is a key intermediate in the synthesis of various complex organic molecules, including pharmaceuticals.[2][3][4] The following table summarizes its key quantitative properties.

| Property | Value | Reference(s) |

| CAS Number | 7145-99-5 | [1] |

| Molecular Formula | C₈H₈O₂ | [5] |

| Molecular Weight | 136.15 g/mol | [5] |

| Boiling Point | 199-200 °C (lit.) | [6] |

| Density | 1.135 g/mL at 25 °C (lit.) | [6] |

| Refractive Index (n²⁰/D) | 1.532 (lit.) | [6] |

| Appearance | Colorless to pale yellow liquid | [2][7] |

| Purity (Assay) | ≥98.0% | [2][7] |

Synthesis and Purification

The primary synthetic route to 5-Methyl-1,3-benzodioxole is the reaction of 4-methylcatechol with a dihalomethane, such as dichloromethane, in the presence of a base.[8] While specific, detailed industrial protocols are proprietary, the general chemical transformation is well-established.

Experimental Protocol: General Synthesis from 4-Methylcatechol

A general procedure for the synthesis of 1,3-benzodioxoles from catechols involves the following steps:

-

Reaction Setup: A mixture of 4-methylcatechol and a suitable base (e.g., potassium carbonate) is suspended in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Addition of Dihalomethane: Dichloromethane is added to the suspension. The reaction mixture is then heated to facilitate the nucleophilic substitution reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is cooled and filtered to remove inorganic salts. The filtrate is then partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 5-Methyl-1,3-benzodioxole.

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the methyl group protons, and the methylene protons of the dioxole ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the methyl carbon, and the methylene carbon of the dioxole ring.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl/methylene groups, C=C stretching of the aromatic ring, and the C-O-C stretching of the ether linkages in the dioxole ring.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Reactivity and Chemical Properties

The benzodioxole moiety is relatively stable but can undergo reactions typical of aromatic ethers. The methylenedioxy bridge is generally robust but can be cleaved under certain harsh conditions. The aromatic ring can participate in electrophilic substitution reactions, with the position of substitution being directed by the activating effect of the dioxole and methyl groups.

Biological Activity and Metabolic Pathways

1,3-Benzodioxole derivatives are known to possess a wide range of biological activities, including anti-tumor and anti-hyperlipidemia effects.[9] A crucial aspect of their biological activity is their interaction with metabolic enzymes, particularly the cytochrome P450 (CYP) family of enzymes.[1]

The metabolism of 1,3-benzodioxole derivatives by cytochrome P450 is a key determinant of their pharmacological and toxicological profiles. The metabolic pathway often involves the formation of a reactive carbene intermediate, which can lead to the inhibition of the CYP enzyme. This mechanism-based inhibition is a significant factor in potential drug-drug interactions.[2]

The interaction begins with the binding of the 5-Methyl-1,3-benzodioxole to the active site of a cytochrome P450 enzyme. Through an oxidative process, the methylenedioxy group is metabolized to a reactive carbene intermediate that can covalently bind to the heme iron of the enzyme, leading to its inhibition. Subsequent hydrolysis of this complex can release the corresponding catechol metabolite, 4-methylcatechol.

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of 5-Methyl-1,3-benzodioxole. A reverse-phase HPLC method using a C18 column with a mobile phase consisting of acetonitrile and water is effective for its separation and quantification. For mass spectrometry-compatible applications, formic acid can be used as a mobile phase additive.

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the identification and quantification of 5-Methyl-1,3-benzodioxole and its metabolites.

Experimental Protocol: General GC-MS Analysis

-

Sample Preparation: Samples containing 5-Methyl-1,3-benzodioxole are dissolved in a suitable organic solvent, such as dichloromethane or hexane.

-

GC Separation: An aliquot of the sample is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp up to achieve separation of the components.

-

MS Detection: The separated components are introduced into a mass spectrometer for detection and identification based on their mass-to-charge ratio and fragmentation patterns.

Safety and Handling

5-Methyl-1,3-benzodioxole should be handled with appropriate safety precautions in a well-ventilated area. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

- 1. Regulation of cytochrome P-450 isozymes CYP1A1, CYP1A2 and CYP2B10 by three benzodioxole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 5-METHYL-1,3-BENZODIOXOLE | 7145-99-5 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. 5-METHYL-1,3-BENZODIOXOLE synthesis - chemicalbook [chemicalbook.com]

- 9. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]

5-Methyl-1,3-benzodioxole molecular weight and formula

Synonyms: 3,4-(Methylenedioxy)toluene, 4-Methyl-1,2-methylenedioxybenzene

This document provides core technical specifications for 5-Methyl-1,3-benzodioxole, a compound often utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1]

Molecular Properties

The fundamental molecular characteristics of 5-Methyl-1,3-benzodioxole are summarized in the table below. These values are essential for stoichiometric calculations in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₈H₈O₂[1][2][3] |

| Molecular Weight | 136.15 g/mol [2][3] |

| Exact Mass | 136.052429494 u[3] |

| Appearance | Colorless to pale yellow liquid[1][3] |

| Density | Approximately 1.2 g/cm³[1][3] |

| Boiling Point | 193-200.4 °C[1][3][4] |

| CAS Number | 7145-99-5[1] |

Experimental Protocols & Signaling Pathways

Similarly, 5-Methyl-1,3-benzodioxole is a building-block chemical. While it is a precursor for compounds that may interact with biological signaling pathways, it is not typically itself an active modulator of such pathways. Therefore, a meaningful signaling pathway diagram directly involving this compound cannot be generated.

For drug development professionals and researchers, accessing detailed experimental data would necessitate consulting specialized chemical synthesis databases, patent literature, or academic journals focused on organic and medicinal chemistry.

References

An In-depth Technical Guide to the Structure and Stereochemistry of 5-Methyl-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1,3-benzodioxole, a substituted aromatic ether, is a key molecular scaffold found in a variety of naturally occurring and synthetic compounds. As a derivative of 1,3-benzodioxole, it serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals, agrochemicals, and fragrances.[1] Its structural features, particularly the presence of the methylenedioxy bridge, impart unique electronic and steric properties that are often crucial for the biological activity of the larger molecules it helps to create. This technical guide provides a comprehensive overview of the structure, stereochemistry, and key physicochemical and biological properties of 5-Methyl-1,3-benzodioxole, along with detailed experimental protocols for its synthesis and analysis.

Molecular Structure and Stereochemistry

The fundamental structure of 5-Methyl-1,3-benzodioxole consists of a benzene ring fused to a five-membered dioxole ring, with a methyl group substituted at the 5-position of the benzodioxole framework.

Key Structural and Chemical Data

| Property | Value | Reference(s) |

| Chemical Name | 5-Methyl-1,3-benzodioxole | [2] |

| Synonyms | 3,4-(Methylenedioxy)toluene, 4-Methyl-1,2-methylenedioxybenzene | [3] |

| CAS Number | 7145-99-5 | [3] |

| Molecular Formula | C₈H₈O₂ | [2] |

| Molecular Weight | 136.15 g/mol | [2] |

| Stereochemistry | Achiral | [2] |

| Defined Stereocenters | 0 | [2] |

| SMILES | Cc1ccc2c(c1)OCO2 | [2] |

| InChIKey | GHPODDMCSOYWNE-UHFFFAOYSA-N | [2] |

Stereochemical Considerations

5-Methyl-1,3-benzodioxole is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry.[2] Therefore, it does not exhibit enantiomeric or diastereomeric forms.

Physicochemical Properties

The physical and chemical properties of 5-Methyl-1,3-benzodioxole are essential for its handling, storage, and application in chemical synthesis.

Physical Properties

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 199-200 °C | [5] |

| Density | 1.135 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.532 | [5] |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 5-Methyl-1,3-benzodioxole is expected to show distinct signals for the aromatic protons, the methyl protons, and the methylene protons of the dioxole ring.

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.6-6.8 | m | 3H | Aromatic protons |

| ~5.9 | s | 2H | -O-CH₂-O- |

| ~2.2 | s | 3H | -CH₃ |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~147-148 | Aromatic C-O |

| ~141-142 | Aromatic C-O |

| ~132-133 | Quaternary Aromatic C |

| ~121-122 | Aromatic CH |

| ~108-109 | Aromatic CH |

| ~107-108 | Aromatic CH |

| ~101 | -O-CH₂-O- |

| ~21 | -CH₃ |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the aromatic ring, the C-O ether linkages, and the alkyl group.

Predicted IR Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-3100 | C-H stretch (aromatic) |

| ~2850-2960 | C-H stretch (aliphatic) |

| ~1600, 1480 | C=C stretch (aromatic) |

| ~1250, 1040 | C-O stretch (ether) |

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Predicted Mass Spectrometry Data

| m/z | Assignment |

| 136 | [M]⁺ (Molecular ion) |

| 135 | [M-H]⁺ |

| 106 | [M-CH₂O]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Synthesis of 5-Methyl-1,3-benzodioxole

A common method for the synthesis of 1,3-benzodioxoles is the reaction of a catechol with a dihalomethane.[6] The following is a representative protocol for the synthesis of 5-Methyl-1,3-benzodioxole from 4-methylcatechol and dichloromethane.

Materials:

-

4-Methylcatechol

-

Dichloromethane (CH₂Cl₂)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

N,N-Dimethylformamide (DMF) or other polar aprotic solvent

-

Diethyl ether or other extraction solvent

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-methylcatechol in DMF, add potassium carbonate.

-

Heat the mixture to a specified temperature (e.g., 100-120 °C).

-

Slowly add dichloromethane to the reaction mixture.

-

Maintain the reaction at the elevated temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic extracts with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 5-Methyl-1,3-benzodioxole.

GC-MS Analysis of 5-Methyl-1,3-benzodioxole

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis and identification of 5-Methyl-1,3-benzodioxole. The following is a general protocol that can be adapted for specific instrumentation and analytical requirements.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., HP-5ms or equivalent)

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Flow Rate: 1.0 mL/min

-

Oven Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold at 250 °C for 5 minutes

-

-

Injection Volume: 1 µL

-

Split Ratio: 50:1 (can be adjusted based on concentration)

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: 40-400 amu

-

Scan Rate: 2 scans/second

Sample Preparation:

-

Prepare a stock solution of 5-Methyl-1,3-benzodioxole in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Prepare a series of calibration standards by diluting the stock solution.

-

For unknown samples, dissolve a known amount in the chosen solvent.

Biological Activity and Role in Drug Development

While specific signaling pathways for 5-Methyl-1,3-benzodioxole are not well-documented, the broader class of 1,3-benzodioxole derivatives is known for a wide range of biological activities.[7] These compounds are recognized for their potential as anti-tumor, anti-hyperlipidemia, and antioxidant agents.[7]

A notable biological interaction of many 1,3-benzodioxole-containing compounds is their ability to inhibit cytochrome P450 enzymes. This can have significant implications in drug metabolism and is a key consideration in drug development.

Furthermore, recent research has identified 1,3-benzodioxole derivatives as potent auxin receptor agonists, playing a role in promoting root growth in plants.[8][9] This highlights the diverse biological roles of this chemical scaffold. In drug development, 5-Methyl-1,3-benzodioxole primarily serves as a crucial building block for the synthesis of more complex active pharmaceutical ingredients (APIs).

Conclusion

5-Methyl-1,3-benzodioxole is a structurally simple yet synthetically versatile molecule. Its achiral nature and well-defined physicochemical properties make it a reliable starting material in multi-step syntheses. While detailed public spectroscopic and crystallographic data for this specific compound are limited, its expected analytical characteristics can be inferred from related structures. The broad biological activities of the 1,3-benzodioxole scaffold underscore the importance of 5-Methyl-1,3-benzodioxole as a key intermediate in the development of new therapeutic agents and other commercially valuable compounds. Further research to fully characterize this molecule and explore its specific biological effects would be a valuable contribution to the fields of medicinal and synthetic chemistry.

References

- 1. cmbr-journal.com [cmbr-journal.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 1,3-Benzodioxole, 5-methyl- | SIELC Technologies [sielc.com]

- 4. nbinno.com [nbinno.com]

- 5. 5-METHYL-1,3-BENZODIOXOLE | 7145-99-5 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. spectrabase.com [spectrabase.com]

- 8. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

- 9. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Synthesis Routes for 5-Methyl-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis routes for 5-Methyl-1,3-benzodioxole, a key intermediate in the pharmaceutical and fine chemical industries. The document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways to facilitate a comprehensive understanding of the synthetic processes.

Introduction

5-Methyl-1,3-benzodioxole, also known as 3,4-methylenedioxytoluene, is a valuable building block in organic synthesis. Its molecular structure, featuring a benzodioxole ring with a methyl substituent, makes it a precursor for a variety of more complex molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of its synthesis is crucial for process optimization, scalability, and ensuring high purity of the final product. The most common and initial synthesis routes involve the reaction of 4-methylcatechol with a suitable methylene source, typically a dihalomethane, through a Williamson ether synthesis.

Primary Synthesis Route: Reaction of 4-Methylcatechol with Dichloromethane

The most prevalent and economically viable method for the industrial production of 5-Methyl-1,3-benzodioxole is the reaction of 4-methylcatechol with dichloromethane in the presence of a strong base. This reaction proceeds via a Williamson ether synthesis mechanism, where the catechol is deprotonated by the base to form a dianion, which then acts as a nucleophile, attacking the dichloromethane to form the methylene bridge of the benzodioxole ring.

Reaction Pathway

Caption: Synthesis of 5-Methyl-1,3-benzodioxole from 4-Methylcatechol and Dichloromethane.

Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of benzodioxoles.

Materials:

-

4-Methylcatechol

-

Dichloromethane (CH₂Cl₂)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Water (deionized)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-methylcatechol and a suitable solvent such as DMSO or DMF.

-

Base Addition: While stirring, add a stoichiometric excess of a strong base (e.g., powdered NaOH or KOH). The mixture is typically heated to facilitate the formation of the catecholate dianion.

-

Dichloromethane Addition: Heat the mixture to reflux. Add dichloromethane dropwise through the dropping funnel over a period of 1-2 hours. Maintain vigorous stirring to ensure proper mixing of the reactants.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material. The reaction is typically refluxed for several hours until completion.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether. Perform multiple extractions to ensure complete recovery of the product.

-

Washing: Combine the organic extracts and wash sequentially with water and brine to remove any remaining base and salts.

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation to obtain 5-Methyl-1,3-benzodioxole as a colorless to pale yellow liquid.

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | 70-85% | [1] |

| Purity (post-distillation) | >98% | [2] |

| Boiling Point | ~200-202 °C at 760 mmHg | [2] |

| Density | ~1.13 g/cm³ | [2] |

Alternative Synthesis Route: Reaction of 4-Methylcatechol with Dibromomethane

An alternative, though often less economical for large-scale production, method for the synthesis of 5-Methyl-1,3-benzodioxole involves the use of dibromomethane instead of dichloromethane. The reaction mechanism is analogous to the one described above.

Reaction Pathway

Caption: Synthesis of 5-Methyl-1,3-benzodioxole from 4-Methylcatechol and Dibromomethane.

Experimental Protocol

Materials:

-

4-Methylcatechol

-

Dibromomethane (CH₂Br₂)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

Acetone or Acetonitrile

-

Water (deionized)

-

Ethyl acetate or other suitable extraction solvent

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup (optional)

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 4-methylcatechol, a suitable solvent such as acetone or acetonitrile, and a base like potassium carbonate or cesium carbonate.

-

Dibromomethane Addition: Add dibromomethane to the stirred suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC.

-

Workup: After completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Quantitative Data

| Parameter | Value | Note |

| Typical Yield | 60-80% | Yields can vary based on the choice of base and solvent. |

| Purity (post-purification) | >98% |

Spectroscopic Data for 5-Methyl-1,3-benzodioxole

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 6.65 (d, J = 7.8 Hz, 1H), 6.60 (s, 1H), 6.57 (d, J = 7.8 Hz, 1H), 5.90 (s, 2H), 2.25 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 147.5, 146.0, 132.0, 121.5, 109.0, 108.0, 100.8, 21.5 |

| IR (neat, cm⁻¹) | 2915, 2860, 1505, 1485, 1245, 1040, 930 |

| Mass Spec (EI, m/z) | 136 (M⁺), 121, 91, 65 |

Conclusion

The synthesis of 5-Methyl-1,3-benzodioxole is most commonly achieved through the Williamson ether synthesis, with the reaction of 4-methylcatechol and dichloromethane being the preferred industrial method due to its cost-effectiveness and high yields. The alternative use of dibromomethane also provides a viable route, particularly for laboratory-scale syntheses. The choice of reagents and reaction conditions can be tailored to optimize yield and purity, and standard purification techniques such as vacuum distillation are effective in obtaining a high-purity product. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals working with this important chemical intermediate.

References

The Multifaceted Biological Activities of 5-Methyl-1,3-benzodioxole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-methyl-1,3-benzodioxole scaffold, a key structural motif present in numerous natural and synthetic compounds, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of the biological effects of 5-methyl-1,3-benzodioxole derivatives, with a focus on their anticancer, anti-hyperlipidemic, and antioxidant properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Anticancer Activity

Derivatives of 5-methyl-1,3-benzodioxole have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines. The primary mechanism underlying their antitumor activity often involves the induction of apoptosis, or programmed cell death, through the intrinsic pathway.

Quantitative Anticancer Activity Data

The cytotoxic efficacy of 5-methyl-1,3-benzodioxole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of representative 5-methyl-1,3-benzodioxole derivatives against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 5-Methyl-1,3-benzenediol | MCF-7 | Breast Cancer | 1.2 µg/mL | [1] |

| 5-Methyl-1,3-benzenediol | HeLa | Cervical Cancer | 2.3 µg/mL | [1] |

| 5-Methyl-1,3-benzenediol | HepG2 | Liver Cancer | 2.5 µg/mL | [1] |

| 5-Methyl-1,3-benzenediol | K562 | Leukemia | 12.8 µg/mL | [1] |

| Benzodioxole Derivative 5 | A549 | Lung Adenocarcinoma | 10.67 ± 1.53 | [2] |

| Benzodioxole Derivative 5 | C6 | Rat Glioma | 4.33 ± 1.04 | [2] |

| Benzodioxole Derivative 2 | A549 | Lung Adenocarcinoma | 24.0 ± 3.46 | [2] |

| Benzodioxole Derivative 2 | C6 | Rat Glioma | 23.33 ± 2.08 | [2] |

| Benzodioxole Derivative 3 | A549 | Lung Adenocarcinoma | 28.0 ± 1.0 | [2] |

| Benzodioxole Derivative 3 | C6 | Rat Glioma | 49.33 ± 1.15 | [2] |

| Benzodioxole Derivative 10 | A549 | Lung Adenocarcinoma | 29.67 ± 5.51 | [2] |

| Benzodioxole Derivative 10 | C6 | Rat Glioma | 12.33 ± 4.93 | [2] |

| Benzodioxole Derivative 9 | A549 | Lung Adenocarcinoma | 51.5 ± 4.95 | [2] |

| Benzodioxole Derivative 9 | C6 | Rat Glioma | 25.33 ± 1.53 | [2] |

Mechanism of Action: Induction of Apoptosis

The anticancer activity of many 5-methyl-1,3-benzodioxole derivatives is linked to their ability to induce apoptosis. This process is often mediated through the intrinsic, or mitochondrial, pathway. This pathway is characterized by changes in the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors into the cytoplasm.

A key event in the intrinsic pathway is the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of pro- to anti-apoptotic proteins is a critical determinant of cell fate. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction.[3][4] This shift in balance leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c.

Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), forming the apoptosome. This complex then activates caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7.[3] These effector caspases are responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates and leading to the characteristic morphological changes of a dying cell.

References

- 1. The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Methyl-1,3-benzodioxole: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 5-Methyl-1,3-benzodioxole (CAS No. 7145-99-5). The following sections detail the compound's properties, associated hazards, and essential procedures for its safe use in a laboratory or research setting.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of 5-Methyl-1,3-benzodioxole is fundamental for its safe handling and use in experimental settings.[1][2] Key data are summarized in the table below.

| Property | Value |

| CAS Number | 7145-99-5 |

| Molecular Formula | C₈H₈O₂[3][4][5] |

| Molecular Weight | 136.15 g/mol [3][4][5] |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | 199-200 °C[2] |

| Density | Approximately 1.135 - 1.2 g/cm³[1][2] |

| Flash Point | 76 °C (169 °F) |

| Refractive Index | n20/D 1.532 |

Hazard Identification and GHS Classification

5-Methyl-1,3-benzodioxole is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3][5] The primary hazards are summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[3][5] |

| Serious eye damage/eye irritation | Category 1 | H318: Causes serious eye damage[3][5] |

Signal Word: Danger[3]

Hazard Pictograms:

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure the stability of 5-Methyl-1,3-benzodioxole.

Handling:

-

Handle in a well-ventilated area, preferably within a chemical fume hood.[6][7]

-

Avoid contact with skin and eyes.[6]

-

Wear suitable protective clothing, gloves, and eye/face protection.[3][6]

-

Do not eat, drink, or smoke in the handling area.[7]

-

Wash hands thoroughly after handling.[7]

-

Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[6]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[8]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling 5-Methyl-1,3-benzodioxole to prevent personal exposure.

| Protection Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield.[7] | Protects against splashes and airborne particles that can cause serious eye damage.[3] |

| Hand Protection | Nitrile or neoprene gloves.[7] | Provides a barrier against skin contact. |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes.[7] | Prevents accidental skin contact with the chemical. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[7] | Minimizes the inhalation of potentially toxic fumes or dust. |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[3]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[3]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Unsuitable Extinguishing Media: Do NOT use a water jet.[3]

-

Specific Hazards Arising from the Chemical: Carbon oxides are produced during combustion.[3]

-

Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[3]

Experimental Protocols & Workflows

While detailed proprietary experimental methodologies for toxicity testing of 5-Methyl-1,3-benzodioxole are not publicly available, a generalized workflow for a chemical safety assessment is provided below. This diagram illustrates the typical logical progression of such an evaluation.

First Aid Decision Pathway

The following diagram outlines the logical decision-making process for providing first aid in the event of an exposure to 5-Methyl-1,3-benzodioxole.

References

- 1. nbinno.com [nbinno.com]

- 2. 5-METHYL-1,3-BENZODIOXOLE | 7145-99-5 [chemicalbook.com]

- 3. 5-METHYL-1,3-BENZODIOXOLE - Safety Data Sheet [chemicalbook.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 1,3-Benzodioxole, 5-methyl- | C8H8O2 | CID 81564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

Spectroscopic Analysis of 5-Methyl-1,3-benzodioxole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic properties of 5-Methyl-1,3-benzodioxole (CAS No: 7145-99-5). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies for obtaining such spectra are also detailed. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of benzodioxole derivatives.

Introduction

5-Methyl-1,3-benzodioxole is an organic compound with the molecular formula C₈H₈O₂ and a molecular weight of 136.15 g/mol .[1][2] It belongs to the benzodioxole class of compounds, which are of significant interest in the pharmaceutical and chemical industries due to their presence in a variety of natural products and their utility as synthetic intermediates.[2] Accurate spectroscopic data is crucial for the unambiguous identification and characterization of this and related molecules. This guide provides a predictive analysis of its spectroscopic signature.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for 5-Methyl-1,3-benzodioxole. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[3]

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~6.6-6.8 | m | 3H | Ar-H |

| ~5.9 | s | 2H | O-CH₂-O |

| ~2.3 | s | 3H | Ar-CH₃ |

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |

| ~147 | Quaternary | C-O (aromatic) |

| ~146 | Quaternary | C-O (aromatic) |

| ~132 | Quaternary | C-CH₃ (aromatic) |

| ~121 | Tertiary | Ar-CH |

| ~109 | Tertiary | Ar-CH |

| ~108 | Tertiary | Ar-CH |

| ~101 | Secondary | O-CH₂-O |

| ~21 | Primary | Ar-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (from CH₃) |

| ~1600-1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1250-1200 | Strong | Asymmetric C-O-C stretch (ether) |

| ~1040-1020 | Strong | Symmetric C-O-C stretch (ether) |

| ~930 | Medium | O-CH₂-O bend |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule.[5]

Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 136 | High | [M]⁺ (Molecular Ion) |

| 135 | Moderate | [M-H]⁺ |

| 106 | Moderate | [M-CH₂O]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified 5-Methyl-1,3-benzodioxole in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

Infrared (IR) Spectroscopy

-

Sample Preparation (Liquid Sample): Place a drop of neat 5-Methyl-1,3-benzodioxole between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Data Acquisition: Place the sample holder in the IR spectrometer and acquire the spectrum over the standard range (typically 4000-400 cm⁻¹).

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize electron impact (EI) ionization to generate the molecular ion and fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 5-Methyl-1,3-benzodioxole.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of 5-Methyl-1,3-benzodioxole. The tabulated data for NMR, IR, and MS, along with the generalized experimental protocols and workflow diagram, offer a valuable starting point for researchers working with this compound. It is important to note that the presented data is theoretical and should be confirmed by experimental analysis when the pure compound is available.

References

The Natural Occurrence of 5-Methyl-1,3-benzodioxole Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of 5-methyl-1,3-benzodioxole analogs, a significant class of phenylpropanoids widely distributed in the plant kingdom. This document details their presence in various botanical sources, biosynthetic origins, methods for their isolation and characterization, and their diverse biological activities, including the underlying signaling pathways.

Introduction to 5-Methyl-1,3-benzodioxole Analogs

The 5-methyl-1,3-benzodioxole moiety, also known as the methylenedioxyphenyl group, is a key structural feature in a variety of naturally occurring compounds. These analogs are recognized for their distinctive aromatic properties and significant biological effects. Prominent examples include safrole, the principal component of sassafras oil; myristicin, a major constituent of nutmeg; and piperine, the compound responsible for the pungency of black pepper.[1][2][3] These compounds serve various functions in plants, including acting as natural antifeedants.[1] From a pharmacological and toxicological perspective, they are known to interact with metabolic enzymes, particularly the cytochrome P450 (CYP) system, which has profound implications for drug metabolism and potential toxicity.[4][5]

Natural Occurrence and Quantitative Data

5-Methyl-1,3-benzodioxole analogs are predominantly found in the essential oils of numerous plant species. The concentration of these compounds can vary significantly based on the plant part, geographical origin, and extraction method. The following table summarizes the quantitative data on the occurrence of prominent analogs.

| Compound | Botanical Source | Plant Part | Concentration/Yield | References |

| Safrole | Sassafras albidum | Root Bark | Up to 92.4% in essential oil | [1][6] |

| Ocotea pretiosa | Wood | Principal component of essential oil | [1] | |

| Cinnamomum parthenoxylon | Wood | High concentrations leading to illicit harvesting | [1] | |

| Myristicin | Myristica fragrans (Nutmeg) | Seed (Nutmeg) | 0.25% to 13 mg/g in seed; up to 54.21% in purified oil | [2][7][8] |

| Myristica fragrans (Mace) | Aril (Mace) | 0.25% to 7.55% in powdered mace | [7] | |

| Petroselinum crispum (Parsley) | Leaf | 1% to 60% in essential oil | [7] | |

| Anethum graveolens (Dill) | Herb | 2.81% to 7.63% in aromatic fraction | [7] | |

| Piperine | Piper nigrum (Black Pepper) | Fruit | 2,531–8,073 mg/100 g (2.5% to 8.1%) | [9] |

| Piper longum (Long Pepper) | Fruit | 600–1,600 mg/100 g (0.6% to 1.6%) | [9] | |

| Sesamol | Sesamum indicum (Sesame) | Seeds | Major lignan in seeds and oil | [10] |

Biosynthetic Pathways

The characteristic methylenedioxy bridge of these analogs is formed through the catalytic activity of specific cytochrome P450 enzymes.[11][12] The biosynthesis originates from phenylpropanoid precursors. While the complete pathways for all analogs are not fully elucidated, key enzymatic steps have been identified, particularly the formation of the methylenedioxy bridge from an ortho-hydroxymethoxy-substituted phenylpropanoid.

The formation of the methylenedioxy bridge is catalyzed by enzymes belonging to the CYP719A and CYP81Q families of cytochrome P450s.[11][12][13][14] For instance, in piperine biosynthesis in Piper nigrum, the CYP719A37 enzyme is responsible for forming the methylenedioxy bridge on feruperic acid.[12] Similarly, in sesame (Sesamum indicum), the CYP81Q1 enzyme catalyzes the sequential formation of two methylenedioxy bridges to produce (+)-sesamin.[13][15]

Experimental Protocols

The isolation and characterization of 5-methyl-1,3-benzodioxole analogs from natural sources involve several key experimental procedures.

Extraction

a) Steam Distillation (for Safrole from Sassafras albidum Root Bark)

This method is effective for extracting volatile compounds like safrole.

-

Apparatus: Clevenger-type apparatus, heating mantle, round-bottom flask, condenser.

-

Procedure:

-

Shred or pulverize dried sassafras root bark to increase the surface area.[16][17]

-

Place the plant material (e.g., 200 g) into a round-bottom flask and add distilled water to cover the material.[17]

-

Set up the Clevenger apparatus for steam distillation.[18]

-

Heat the flask to boiling. The steam will pass through the plant material, carrying the volatile safrole.[18]

-

The steam and oil vapor mixture condenses in the condenser and is collected in the graduated tube of the Clevenger apparatus.[18]

-

Continue distillation for several hours (e.g., 24-36 hours for myristicin, a higher boiling point compound, though safrole may be extracted faster) until no more oil is collected.[8]

-

Separate the oil layer (denser than water for safrole) from the aqueous layer (hydrosol).[16][17]

-

Dry the collected oil over anhydrous sodium sulfate.[8]

-

b) Supercritical Fluid Extraction (SFE) (for Myristicin from Myristica fragrans)

SFE is a green technology that uses a supercritical fluid, typically CO2, as the extraction solvent.

-

Apparatus: Supercritical fluid extractor.

-

Procedure:

-

Grind the nutmeg seeds to a fine powder.[19]

-

Pack the powdered material into the extraction vessel.

-

Set the extraction parameters. For nutmeg oil, typical conditions are a pressure of 120 bar and a temperature of 35°C.[20]

-

Pump supercritical CO2 through the extraction vessel. The CO2 dissolves the myristicin and other lipophilic compounds.

-

The extract-laden CO2 is then passed into a separator where the pressure and/or temperature is changed, causing the CO2 to return to a gaseous state and the extract to precipitate.

-

Collect the myristicin-rich extract. This method can yield a higher concentration of myristicin compared to steam distillation.[8]

-

Isolation and Purification

-

Fractional Distillation: For separating compounds with different boiling points in the crude extract. Vacuum distillation is often employed to prevent thermal degradation of the compounds.[8]

-

Column Chromatography: Silica gel or alumina can be used as the stationary phase with a suitable solvent system (e.g., hexane-ethyl acetate) to separate the analogs based on their polarity.

Characterization

-

Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the volatile components in the essential oil. The retention time and mass spectrum of a compound are compared with those of a known standard.[19]

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC with a UV detector is suitable for the quantification of these compounds.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure of the isolated compounds.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Biological Activities and Signaling Pathways

5-Methyl-1,3-benzodioxole analogs exhibit a wide range of biological activities, primarily stemming from their interaction with metabolic enzymes and various signaling pathways.

Modulation of Cytochrome P450 Enzymes

A hallmark of methylenedioxyphenyl compounds is their ability to inhibit cytochrome P450 enzymes.[4][5] This occurs through a mechanism-based inhibition where the compound is metabolized by the CYP enzyme to a reactive intermediate, which then forms a stable complex with the heme iron of the enzyme, rendering it inactive.[5][21] This inhibition can lead to significant drug-drug interactions.

Antioxidant and Anti-inflammatory Activity of Sesamol

Sesamol, found in sesame seeds, is a potent antioxidant and anti-inflammatory agent.[10][22] Its mechanisms of action involve the modulation of several key signaling pathways.

-

Antioxidant Activity: Sesamol can directly scavenge free radicals. It also upregulates the Nrf2/HO-1 pathway, which enhances the expression of endogenous antioxidant enzymes.[23][24]

-

Anti-inflammatory Activity: Sesamol inhibits the production of pro-inflammatory mediators like nitric oxide and prostaglandins by suppressing the expression of iNOS and COX-2.[23] This is achieved by blocking the activation of the NF-κB and MAPK signaling pathways.[23] Concurrently, it promotes the activation of AMP-activated protein kinase (AMPK), which has anti-inflammatory effects.[23]

Conclusion

5-Methyl-1,3-benzodioxole analogs represent a fascinating and important class of natural products. Their widespread occurrence in common spices and herbs necessitates a thorough understanding of their chemistry, biosynthesis, and biological effects. For researchers in drug development, the potent interaction of these compounds with metabolic enzymes like cytochrome P450 is a critical consideration. Furthermore, the diverse bioactivities, such as the antioxidant and anti-inflammatory properties of sesamol, highlight the potential of these natural scaffolds in the development of novel therapeutic agents. Continued research into the biosynthesis and mechanisms of action of these compounds will undoubtedly uncover further opportunities for their application in medicine and industry.

References

- 1. Safrole - Wikipedia [en.wikipedia.org]

- 2. Myristicin - Wikipedia [en.wikipedia.org]

- 3. essencejournal.com [essencejournal.com]

- 4. Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Liquid chromatographic determination of safrole in sassafras-derived herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Introduction - NTP Technical Report on the Toxicity Studies of Myristicin (CASRN 607-91-0) Administered by Gavage to F344/NTac Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Determination and risk characterisation of bio-active piperine in black pepper and selected food containing black pepper consumed in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sesamol, a major lignan in sesame seeds (Sesamum indicum): Anti-cancer properties and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of two methylenedioxy bridge-forming cytochrome P450-dependent enzymes of alkaloid formation in the Mexican prickly poppy Argemone mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Mode-of-action and evolution of methylenedioxy bridge forming P450s in plant specialized metabolism [jstage.jst.go.jp]

- 14. researchgate.net [researchgate.net]

- 15. pnas.org [pnas.org]

- 16. Sciencemadness Discussion Board - Real sassafras oil from roots! - Powered by XMB 1.9.11 [sciencemadness.org]

- 17. Sassafras Oil Via Steam Distillation , Hive Methods Discourse [chemistry.mdma.ch]

- 18. engineering.iastate.edu [engineering.iastate.edu]

- 19. preprints.org [preprints.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Sesamol suppresses the inflammatory response by inhibiting NF-κB/MAPK activation and upregulating AMP kinase signaling in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Toxicological Profile of 5-Methyl-1,3-benzodioxole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive toxicological profile of 5-Methyl-1,3-benzodioxole based on available scientific literature and data from structurally related compounds. Direct toxicological data for 5-Methyl-1,3-benzodioxole is limited, and therefore, a read-across approach has been employed, primarily from its close structural analog, safrole (5-(2-propenyl)-1,3-benzodioxole), and other methylenedioxybenzene derivatives. This information is intended for research and professional purposes and should not be used for clinical or diagnostic decision-making.

Executive Summary

5-Methyl-1,3-benzodioxole, a member of the methylenedioxybenzene family, is a synthetic organic compound with potential applications as a chemical intermediate. While specific toxicological data for this compound is scarce, its structural similarity to well-studied compounds like safrole suggests a potential for significant toxicity, primarily driven by metabolic activation. The core of its toxicological concern lies in its biotransformation by cytochrome P450 (CYP450) enzymes into reactive electrophilic metabolites. These metabolites can form covalent adducts with cellular macromolecules, including DNA, leading to genotoxicity and potential carcinogenicity. This guide summarizes the available toxicological data on structurally related compounds, details relevant experimental protocols based on established guidelines, and visualizes the key metabolic pathways and experimental workflows.

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 580 mg/kg | [1] |

Note: This data is for 1,3-benzodioxole and should be interpreted with caution as the methyl substituent in 5-Methyl-1,3-benzodioxole may influence its toxicokinetics and toxicodynamics.

Subchronic and Chronic Toxicity

No specific subchronic or chronic toxicity studies for 5-Methyl-1,3-benzodioxole were identified. However, a 90-day dermal toxicity study on a structurally related fragrance ingredient, α-Methyl-1,3-benzodioxole-5-propionaldehyde, in rats established a No Observed Adverse Effect Level (NOAEL) for systemic toxicity of greater than 300 mg/kg/day.[2]

Genotoxicity and Carcinogenicity

The primary toxicological concern for 1,3-benzodioxole derivatives is their potential for genotoxicity and carcinogenicity, which is linked to their metabolic activation.

Genotoxicity:

While no specific Ames test or chromosomal aberration assay results for 5-Methyl-1,3-benzodioxole were found, studies on the structurally similar compound safrole have demonstrated its genotoxic potential after metabolic activation.[3][4] Safrole and its metabolites have been shown to form DNA adducts, leading to mutations and chromosomal damage.[4][5][6][7] For instance, safrole induced significant sister chromatid exchanges (SCEs) and chromosomal aberrations (CAs) in Chinese hamster lung (CHL) cells in the presence of a metabolic activation system (S9).[4]

A bacterial reverse mutation assay (Ames test) on a related compound, 1,3-Benzodioxole-5-propanol, α-methyl-, 5-acetate, was negative for mutagenicity in Salmonella typhimurium and Escherichia coli strains, both with and without metabolic activation.[8]

Carcinogenicity:

Safrole is a known weak hepatocarcinogen in rats and mice at higher doses, requiring metabolic activation to exert its carcinogenic effects.[5] The formation of DNA adducts by its reactive metabolites is considered the primary mechanism for its carcinogenicity.[5] Given the structural similarities, it is plausible that 5-Methyl-1,3-benzodioxole could also pose a carcinogenic risk following metabolic activation.

Metabolism and Mechanism of Toxicity

The toxicity of 5-Methyl-1,3-benzodioxole is intrinsically linked to its metabolism, primarily by the cytochrome P450 enzyme system. The methylenedioxy bridge is a key structural feature that undergoes metabolic transformation to form reactive intermediates.

The proposed metabolic activation pathway, based on studies of safrole and other 1,3-benzodioxole derivatives, involves the following key steps:

-

Hydroxylation: Cytochrome P450 enzymes, such as CYP1A2 and CYP2A6, catalyze the hydroxylation of the alkyl substituent on the benzene ring.[9][10]

-

Sulfation: The resulting hydroxylated metabolite can undergo phase II metabolism, particularly sulfation by sulfotransferase enzymes (SULTs), to form a highly reactive and unstable sulfate ester.[5][9]

-

DNA Adduct Formation: This electrophilic sulfate ester can then covalently bind to nucleophilic sites on cellular macromolecules, including DNA, to form DNA adducts.[5][6][7] The formation of these adducts can lead to mutations during DNA replication and are considered a critical step in the initiation of cancer.[3]

Another metabolic pathway involves the oxidation of the methylenedioxy group itself, which can lead to the formation of a carbene intermediate. This intermediate can form a stable complex with the heme iron of cytochrome P450, leading to mechanism-based inhibition of the enzyme.[5][11]

Metabolic activation pathway of 5-Methyl-1,3-benzodioxole leading to toxicity.

Experimental Protocols

Detailed experimental protocols for toxicological studies on 5-Methyl-1,3-benzodioxole are not available. However, standard methodologies as prescribed by the Organisation for Economic Co-operation and Development (OECD) would be employed.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

Workflow for OECD 423 Acute Toxic Class Method.

Methodology:

-

Test Animals: Typically rats, of a single sex (usually females).

-

Dosage: A stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Administration: A single oral dose administered by gavage.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Endpoint: The test allows for the classification of the substance into a GHS category based on the observed mortality at different dose levels.[10]

Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

This in vitro test is used to assess the mutagenic potential of a substance.

Methodology:

-

Test System: Histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.

-

Procedure: The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix).

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.[8]

In Vitro Mammalian Chromosomal Aberration Test - OECD Test Guideline 473

This in vitro test is used to identify substances that cause structural chromosomal aberrations in cultured mammalian cells.

Methodology:

-

Test System: Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes.

-

Procedure: Cells are exposed to the test substance at several concentrations, with and without a metabolic activation system (S9).

-

Endpoint: Metaphase cells are examined for chromosomal aberrations (e.g., breaks, gaps, exchanges). A significant increase in the percentage of cells with aberrations indicates clastogenic potential.

Repeated Dose 90-Day Oral Toxicity Study in Rodents - OECD Test Guideline 408

This study provides information on the potential health hazards from repeated exposure to a substance over a prolonged period.[12][13][14][15][16]

Methodology:

-

Test Animals: Typically rats, with both male and female groups.

-

Dosage: The test substance is administered daily at three or more dose levels for 90 days. A control group receives the vehicle only.

-

Administration: Oral administration via gavage, in the diet, or in drinking water.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements. Hematology, clinical chemistry, and urinalysis are performed at the end of the study.

-

Endpoint: A comprehensive pathological examination is conducted on all animals. The No Observed Adverse Effect Level (NOAEL) is determined.[12][13][14][15][16]

Conclusion

The toxicological profile of 5-Methyl-1,3-benzodioxole is largely inferred from data on structurally related methylenedioxybenzene compounds, most notably safrole. The primary concern is its potential for metabolic activation by cytochrome P450 enzymes to form reactive electrophilic metabolites that can lead to genotoxicity and carcinogenicity through the formation of DNA adducts. While direct quantitative toxicity data for 5-Methyl-1,3-benzodioxole is lacking, the available information on its chemical class suggests that it should be handled with appropriate caution in research and industrial settings. Further toxicological evaluation, including in vitro genotoxicity assays and in vivo acute and repeated dose toxicity studies, is warranted to definitively characterize its toxicological profile and establish safe handling and exposure limits.

References

- 1. RTECS NUMBER-DA5600000-Chemical Toxicity Database [drugfuture.com]

- 2. In vitro penetration and subchronic toxicity of alpha-methyl-1,3-benzodioxole-5-propionaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Analysis of cytogenetic effects and DNA adduct formation induced by safrole in Chinese hamster lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Safrole - Wikipedia [en.wikipedia.org]

- 6. 32P-postlabeling analysis of adducts formed between DNA and safrole 2',3'-epoxide: absence of adduct formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Formation and persistence of safrole-DNA adducts over a 10,000-fold dose range in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 9. research.wur.nl [research.wur.nl]

- 10. mdpi.com [mdpi.com]

- 11. Mechanism of the metabolism of 1,3-benzodioxoles to carbon monoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ask-force.org [ask-force.org]

- 13. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 5-Methyl-1,3-benzodioxole

Abstract

This application note presents a detailed protocol for the determination and quantification of 5-Methyl-1,3-benzodioxole using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is intended for researchers, scientists, and professionals in drug development and quality control. The protocol provides a robust starting point for method development and validation, ensuring reliable and reproducible results.

Introduction